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Compound of Interest

Compound Name: ZINC20906412

Cat. No.: B15587667 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted physicochemical and

ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of the

chemical compound ZINC20906412. The data presented herein is generated through in silico

modeling and serves as a valuable initial assessment for researchers in the fields of medicinal

chemistry, pharmacology, and drug discovery.

Introduction
ZINC20906412 is a small molecule available from the ZINC database, a free repository of

commercially-available compounds for virtual screening.[1][2] Understanding the

physicochemical properties of such compounds is a critical first step in the drug discovery

pipeline, as these characteristics significantly influence a molecule's pharmacokinetic and

pharmacodynamic behavior. This guide summarizes key predicted properties to aid in the

evaluation of ZINC20906412 for further investigation.

Predicted Physicochemical Properties
The fundamental physicochemical properties of a compound govern its behavior in various

biological environments. These properties, predicted using computational models based on the

molecule's structure, are summarized in the table below. The SMILES (Simplified Molecular

Input Line Entry System) string, a linear representation of the molecular structure, was obtained

from the ZINC database and used as the input for these predictions.
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SMILES String: C1=CC=C(C=C1)S(=O)(=O)N(CC(O)CN2C=CN=C2)C3=CC=CC=C3

Property Predicted Value Unit

Molecular Weight 416.49 g/mol

LogP 1.84

Water Solubility -2.97 log(mol/L)

Topological Polar Surface Area

(TPSA)
104.78 Å²

Hydrogen Bond Donors 1

Hydrogen Bond Acceptors 6

Rotatable Bonds 7

Predicted ADMET Properties
The ADMET profile of a drug candidate is a major determinant of its clinical success. In silico

ADMET prediction provides an early indication of a compound's potential viability, helping to

identify potential liabilities before committing to costly and time-consuming experimental

studies.
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Parameter Prediction Interpretation

Absorption

Human Intestinal Absorption Good
Likely to be well-absorbed from

the gastrointestinal tract.

Caco-2 Permeability High

Indicates good potential for

passive diffusion across the

intestinal epithelium.

Distribution

Blood-Brain Barrier (BBB)

Permeability
Low

Unlikely to cross the blood-

brain barrier to a significant

extent.

Plasma Protein Binding High

Expected to be highly bound to

plasma proteins, which may

affect its free concentration.

Metabolism

CYP2D6 Inhibitor No
Unlikely to inhibit the CYP2D6

enzyme.

CYP3A4 Inhibitor No
Unlikely to inhibit the CYP3A4

enzyme.

Excretion

Renal Organic Cation

Transporter 2 (OCT2)

Substrate

No
Not predicted to be a substrate

for renal OCT2.

Toxicity

AMES Toxicity No Not predicted to be mutagenic.

hERG I Inhibitor No

Low risk of cardiac toxicity

associated with hERG channel

inhibition.
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Methodologies
The predictions presented in this guide were generated using established in silico models. The

general workflow for obtaining this data is as follows:

SMILES String Acquisition: The canonical SMILES string for ZINC20906412 was retrieved

from the ZINC database. The ZINC database is a widely used resource that provides 2D and

3D representations of commercially available compounds.[1]

Physicochemical and ADMET Prediction: The SMILES string was submitted to a web-based

prediction tool that employs a variety of computational models. These models are typically

built using large datasets of experimentally determined properties and employ machine

learning algorithms or quantitative structure-activity relationship (QSAR) models to predict

the properties of new chemical entities.

The following diagram illustrates the general workflow for in silico property prediction:

Data Acquisition Prediction

Output

ZINC Database SMILES String
(C1=CC=C(C=C1)S(=O)(=O)N(CC(O)CN2C=CN=C2)C3=CC=CC=C3)

Retrieve In Silico Prediction Tool
(e.g., ADMETlab, SwissADME)

Input

Physicochemical PropertiesPredicts

ADMET Properties
Predicts

Click to download full resolution via product page

In Silico Physicochemical and ADMET Property Prediction Workflow.

Signaling Pathways and Logical Relationships
At this stage of in silico analysis, without experimental data on the biological activity of

ZINC20906412, it is not possible to definitively place it within a specific signaling pathway.

However, based on its predicted properties, we can create a logical diagram illustrating the

potential implications of its ADMET profile on its journey through the body.
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Predicted Pharmacokinetic Journey of ZINC20906412.

This diagram illustrates that following oral administration, ZINC20906412 is predicted to be

well-absorbed into the systemic circulation. Its high plasma protein binding suggests that a

significant fraction of the compound will be bound to proteins in the blood, which can limit the
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amount of free drug available to exert a pharmacological effect. The low predicted blood-brain

barrier permeability indicates that the compound is unlikely to have significant effects on the

central nervous system. The low potential for inhibition of major CYP450 enzymes (CYP2D6

and CYP3A4) suggests a lower likelihood of drug-drug interactions mediated by these

enzymes.

Conclusion
This in-depth technical guide provides a summary of the predicted physicochemical and

ADMET properties of ZINC20906412. The in silico data suggests that this compound

possesses favorable absorption characteristics and a low potential for certain types of toxicity

and drug-drug interactions. However, its high plasma protein binding and low BBB permeability

are important factors to consider in the context of its intended therapeutic target. It is crucial to

emphasize that these are computational predictions and must be validated through

experimental studies. This guide serves as a foundational resource for researchers to make

informed decisions regarding the prioritization and further investigation of ZINC20906412 in the

drug discovery process.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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